Product packaging for Dodecyl sulfone(Cat. No.:CAS No. 69734-28-7)

Dodecyl sulfone

Cat. No.: B1625992
CAS No.: 69734-28-7
M. Wt: 402.7 g/mol
InChI Key: IBWOCMGLVDJIPM-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-dodecylsulfonyldodecane , which precisely describes the molecular architecture of this compound. This naming convention follows the International Union of Pure and Applied Chemistry guidelines for organosulfur compounds, where the sulfone functional group serves as the central structural motif connecting two identical dodecyl chains. The systematic name clearly indicates that the compound consists of a sulfonyl group (sulfur dioxide, SO₂) bonded to two dodecane chains, each containing twelve carbon atoms in a linear arrangement.

The structural representation of this compound reveals a symmetric molecule with the molecular backbone featuring a central sulfur atom in the +6 oxidation state, double-bonded to two oxygen atoms and single-bonded to two dodecyl chains. The linear structure can be represented by the Simplified Molecular Input Line Entry System notation: CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC, which demonstrates the continuous carbon chain arrangement with the sulfone group positioned centrally. This structural arrangement confers amphiphilic characteristics to the molecule, with the sulfone group providing polar functionality while the long alkyl chains contribute hydrophobic properties.

The three-dimensional conformational analysis of this compound indicates significant molecular flexibility due to the extensive alkyl chain length, which has implications for its self-assembly behavior and interfacial properties. The International Chemical Identifier key for this compound is IBWOCMGLVDJIPM-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification and chemical informatics applications.

Chemical Abstracts Service Registry Number and Alternative Designations

This compound is officially registered under Chemical Abstracts Service registry number 69734-28-7 , which serves as its unique identifier in chemical databases and regulatory documentation. This Chemical Abstracts Service number has been consistently assigned across multiple authoritative chemical databases, ensuring standardized identification and traceability in scientific literature and commercial applications.

The compound is known by several alternative designations that reflect different aspects of its chemical structure and nomenclature conventions. Common synonyms include dithis compound , which emphasizes the presence of two dodecyl substituents, and N-DODECYLSULPHONE , an alternative spelling convention. Additional systematic names include Dodecane, 1-(dodecylsulfonyl)- and 1-(DODECANE-1-SULFONYL)DODECANE , both of which provide structural clarity regarding the attachment points of the alkyl chains to the sulfone functional group.

In chemical databases and commercial catalogues, the compound may also appear under trade names and abbreviated forms, though the Chemical Abstracts Service registry number remains the most reliable identifier for unambiguous compound identification. The Digital Transformation for Sustainability database assigns the identifier DTXSID10543514 to this compound, providing additional cross-referencing capabilities for environmental and toxicological databases.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₂₄H₅₀O₂S , indicating the presence of twenty-four carbon atoms, fifty hydrogen atoms, two oxygen atoms, and one sulfur atom. This formula reflects the symmetric structure with two twelve-carbon alkyl chains attached to a central sulfone functional group. The molecular composition can be systematically verified through elemental analysis, which should yield carbon content of approximately 71.6%, hydrogen content of 12.5%, oxygen content of 7.9%, and sulfur content of 8.0%.

The molecular weight calculation for this compound has been precisely determined through computational methods and experimental verification. Using standard atomic weights (carbon: 12.011, hydrogen: 1.008, oxygen: 15.999, sulfur: 32.06), the molecular weight is calculated as 402.722 grams per mole . This calculation is supported by the computational result: (24 × 12.011) + (50 × 1.008) + (2 × 15.999) + (1 × 32.06) = 402.722. The precision of this molecular weight determination is critical for stoichiometric calculations and analytical applications.

Property Value Source
Molecular Formula C₂₄H₅₀O₂S
Molecular Weight 402.722 g/mol
Exact Mass 402.35300
Carbon Atoms 24
Hydrogen Atoms 50
Oxygen Atoms 2
Sulfur Atoms 1

The exact mass determination through high-resolution mass spectrometry provides additional precision, with the monoisotopic mass calculated as 402.35300 atomic mass units. This precise mass determination is essential for analytical identification and purity assessment through mass spectrometric techniques.

Isomeric Considerations and Stereochemical Features

This compound exhibits limited stereochemical complexity due to its symmetric structure and the absence of chiral centers in the standard linear configuration. The compound exists primarily as a single structural isomer when considering the symmetric attachment of two identical dodecyl chains to the central sulfone functional group. However, conformational isomerism plays a significant role in the compound's behavior, particularly given the extensive flexibility of the long alkyl chains.

The sulfur center in this compound adopts a tetrahedral geometry with the sulfur atom in the +6 oxidation state, bonded to four substituents: two oxygen atoms through double bonds and two carbon atoms through single bonds. This tetrahedral arrangement around the sulfur atom results in a relatively rigid local geometry, while the alkyl chains maintain considerable conformational flexibility. The absence of stereogenic centers means that this compound does not exhibit optical isomerism under standard conditions.

Conformational analysis reveals that the dodecyl chains can adopt various spatial arrangements, from extended all-trans conformations to more compact structures with gauche interactions. These conformational variations significantly influence the compound's physical properties, including melting point, solubility characteristics, and self-assembly behavior. The rotational freedom around carbon-carbon bonds in the alkyl chains allows for numerous low-energy conformations, contributing to the compound's adaptability in different chemical environments.

The potential for positional isomers exists if branched alkyl chains were to replace the linear dodecyl substituents, analogous to the isomeric variations observed in related sulfonated surfactants. However, the standard this compound with linear alkyl chains represents the most common and commercially relevant structural variant. The symmetric nature of the molecule simplifies its analytical characterization and enhances its utility in applications requiring predictable physicochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50O2S B1625992 Dodecyl sulfone CAS No. 69734-28-7

Properties

CAS No.

69734-28-7

Molecular Formula

C24H50O2S

Molecular Weight

402.7 g/mol

IUPAC Name

1-dodecylsulfonyldodecane

InChI

InChI=1S/C24H50O2S/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

IBWOCMGLVDJIPM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Group Solubility Primary Applications
This compound C₂₄H₅₀O₂S 402.7 g/mol Sulfone (SO₂) Organic solvents Polymer additives, catalysis
Sodium Dodecylbenzene Sulfonate C₁₈H₂₉NaO₃S 348.5 g/mol Sulfonate (SO₃⁻) Water Detergents, oil recovery
Dodecyl Sulfoxide C₂₄H₅₀OS 386.7 g/mol Sulfinyl (SO) Polar solvents Pharmaceuticals, solvents
Sulindac Sulfone C₂₀H₁₇FO₃S 356.4 g/mol Sulfone (SO₂) DMSO Anti-cancer therapeutics

Table 2. Performance Metrics

Compound Thermal Stability (°C) Critical Micelle Concentration (CMC) Hydrolysis Resistance
This compound >300 N/A (non-surfactant) High
Sodium Dodecylbenzene Sulfonate 150–200 1.2 mM Moderate
Sodium Dodecyl Sulfate 100–150 8.0 mM Low

Preparation Methods

Sulfur Trioxide (SO₃) Gas Sulfonation

Sulfur trioxide, a highly reactive electrophile, enables direct sulfonation of long-chain alkanes or aromatic substrates. In this method, SO₃ gas is introduced into a solution of dodecane or dodecylbenzene under controlled conditions. The reaction proceeds via electrophilic substitution, forming dodecyl sulfonic acid intermediates, which are subsequently oxidized to sulfones. For instance, sulfonation of lauryl alcohol (C₁₂H₂₅OH) with SO₃ generates dodecyl sulfate esters, which are neutralized with sodium hydroxide to yield sodium dodecyl sulfate—a precursor for further sulfone synthesis.

Key Parameters:

  • Temperature: 40–100°C
  • Solvent: Dry toluene or inert gas-diluted SO₃
  • Yield: Up to 99% purity after crystallization and drying

Sulfuric Acid (H₂SO₄) Mediated Sulfonation

Concentrated sulfuric acid serves as a cost-effective sulfonating agent, particularly for aromatic substrates. The reaction involves the formation of a sulfonic acid intermediate, which is then dehydrated to yield the sulfone. However, excess H₂SO₄ may lead to over-sulfonation or sulfone decomposition, necessitating precise stoichiometric control.

Oxidation of Sulfide Precursors: From Thioethers to Sulfones

Peroxide-Driven Oxidation

Dodecyl sulfide (C₁₂H₂₅–S–R) undergoes oxidation with hydrogen peroxide (H₂O₂) or peracetic acid to form the corresponding sulfone. This method is favored for its scalability and minimal byproduct formation. For example, oxidation of dodecyl methyl sulfide with 30% H₂O₂ at 60°C for 6 hours achieves 85–90% conversion to dodecyl methyl sulfone.

Reaction Mechanism:
$$ \text{C}{12}\text{H}{25}\text{–S–R} + 3\text{H}2\text{O}2 \rightarrow \text{C}{12}\text{H}{25}\text{–SO}2\text{–R} + 3\text{H}2\text{O} $$

Ozonolysis and Catalytic Oxidation

Advanced oxidation techniques employ ozone or transition-metal catalysts (e.g., MoO₃) to enhance reaction efficiency. Ozonolysis of dodecyl thioethers in dichloromethane at -20°C selectively produces sulfones with >95% yield, avoiding over-oxidation to sulfonic acids.

Coupling Reactions and Alkylation Methods

Nucleophilic Substitution with Sulfonyl Chlorides

Dodecyl sulfonyl chloride (C₁₂H₂₅–SO₂Cl) reacts with alkyl halides or alcohols via nucleophilic substitution to form sulfones. This method is exemplified in the synthesis of 4-dodecylsulfonyl butyric acid, where lauryl alcohol is treated with SO₃ gas to generate the sulfonyl chloride intermediate, which is subsequently coupled with butyric acid derivatives.

Synthetic Steps:

  • Sulfonation: $$ \text{C}{12}\text{H}{25}\text{OH} + \text{SO}3 \rightarrow \text{C}{12}\text{H}{25}\text{–SO}3\text{H} $$
  • Chlorination: $$ \text{C}{12}\text{H}{25}\text{–SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}{12}\text{H}{25}\text{–SO}_2\text{Cl} $$
  • Coupling: $$ \text{C}{12}\text{H}{25}\text{–SO}2\text{Cl} + \text{R–OH} \rightarrow \text{C}{12}\text{H}{25}\text{–SO}2\text{–R} + \text{HCl} $$

Grignard Reagent-Based Alkylation

Grignard reagents (R–Mg–X) react with sulfonic acid esters to form sulfones. For instance, methyl dodecyl sulfone is synthesized by reacting dodecyl magnesium bromide with dimethyl sulfone in tetrahydrofuran (THF).

Purification and Characterization Techniques

Crystallization and Solvent Extraction

Post-synthesis purification often involves crystallization from ethanol or acetone. Patent CN103058894A details a process where liquid sodium dodecyl sulfate is concentrated to isolate crystalline sulfone products with 97–99% purity.

Purification Data:

Step Conditions Purity Achieved
Crystallization Ethanol, -20°C, 12 h 85%
Vacuum Drying 40–100°C, 0.092 MPa 99%

Spectroscopic Characterization

  • FT-IR : Sulfone group absorption bands at 1300–1350 cm⁻¹ (asymmetric S=O stretch) and 1140–1170 cm⁻¹ (symmetric S=O stretch).
  • ¹H NMR : Methyl protons adjacent to sulfone groups resonate at δ 3.1–3.3 ppm.

Industrial Applications and Material Science Relevance

Fuel Additives

This compound enhances the oxidative stability of middle distillate fuels by inhibiting sediment formation. Model fuel studies demonstrate that 0.1–0.5 wt% sulfone additives reduce insoluble particulates by 40–60% during accelerated aging tests.

Surfactants and Emulsifiers

Sulfone derivatives like sodium dodecyl benzene sulfonate exhibit superior foaming and emulsifying properties, making them ideal for detergents and cosmetics.

Q & A

What are the critical safety protocols for handling dodecyl sulfone in laboratory settings?

Answer:
this compound requires stringent safety measures due to its potential hazards. Key protocols include:

  • Ventilation and Storage: Store in a tightly closed container in a well-ventilated area to prevent vapor accumulation .
  • Personal Protective Equipment (PPE): Use gloves, lab coats, and eye protection. In case of skin/eye contact, rinse immediately and seek medical advice if irritation persists .
  • Decontamination: Wash contaminated clothing before reuse and dispose of waste via approved facilities .
  • Restricted Access: Limit handling to trained personnel in authorized labs, as emphasized for similar sulfones and specialty chemicals .

How can researchers design experiments to assess the biological activity of this compound in plant or microbial systems?

Answer:
A robust experimental design should include:

  • Concentration Gradients: Test multiple concentrations (e.g., 0.25–1.0 mg/mL) to evaluate dose-response relationships, as demonstrated in allelopathic studies with dimethyl sulfone .
  • Replication: Conduct triplicate trials to ensure statistical reliability .
  • Controls: Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay specificity.
  • Response Parameters: Measure inhibition percentages for germination, root/shoot growth, or microbial viability, depending on the system .

What statistical methods are recommended for analyzing concentration-dependent effects of this compound in inhibition assays?

Answer:
Advanced statistical approaches include:

  • One-Way ANOVA: To compare mean differences across concentration levels, followed by post-hoc tests like Tukey’s HSD (honestly significant difference) to identify significant pairwise differences (p < 0.05) .
  • IC50 Calculation: Use nonlinear regression models to determine the half-maximal inhibitory concentration, ensuring curve-fitting software validates data accuracy .
  • Error Reporting: Present means with standard deviations to quantify variability .

How can contradictions in reported IC50 values for this compound across studies be methodologically resolved?

Answer:
Resolving discrepancies involves:

  • Standardized Protocols: Align assay conditions (e.g., pH, temperature, solvent) with published guidelines, as seen in pharmacopeial buffer formulations for related surfactants .
  • Replication: Independently validate results across labs to rule out equipment or procedural biases .
  • Meta-Analysis: Systematically compare datasets, adjusting for variables like purity (e.g., >98% via HPLC) or solvent interactions .

What considerations are essential when formulating buffer systems containing this compound for electrophoretic applications?

Answer:
Key factors include:

  • Surfactant Optimization: Balance this compound concentrations to avoid protein denaturation while maintaining solubility, akin to sodium dodecyl sulfate (SDS) in SDS-PAGE buffers .
  • pH Stability: Use phosphate buffers (e.g., pH 7.0) to maintain ionic strength, adjusting with NaOH/HCl as needed .
  • Validation: Test buffer efficacy via control experiments (e.g., molecular weight markers) to ensure reproducibility .

How should researchers optimize synthesis parameters for this compound to achieve high purity and yield?

Answer:
Advanced synthesis strategies involve:

  • Reagent Ratios: Optimize stoichiometry of dodecyl precursors and sulfonating agents, referencing protocols for related sulfones .
  • Purification: Use column chromatography or recrystallization to isolate products, verifying purity (>98%) via HPLC or NMR .
  • Scale-Up: Gradually increase batch sizes while monitoring exothermic reactions, adhering to safety guidelines for sulfone intermediates .

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